N-({2-[(4-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
4-BROMO-N-({[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE is a complex organic compound that belongs to the class of benzamides and chromen derivatives
Preparation Methods
The synthesis of 4-BROMO-N-({[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE involves multiple steps, starting with the preparation of the chromen derivative. The chromen ring can be synthesized through the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The benzamide moiety is introduced through a reaction with 4-bromobenzoyl chloride. The final step involves the formation of the formamido and methanethioyl groups, which are introduced through a series of reactions involving formamide and thiourea .
Chemical Reactions Analysis
4-BROMO-N-({[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
4-BROMO-N-({[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-BROMO-N-({[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The chromen ring is known to interact with various enzymes and receptors, modulating their activity. The bromo group and benzamide moiety contribute to the compound’s ability to bind to specific proteins, inhibiting their function and leading to the desired biological effects .
Comparison with Similar Compounds
4-BROMO-N-({[(2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE can be compared with other similar compounds, such as:
4-Bromo-N-(2-oxo-2H-chromen-6-yl)benzamide: This compound shares the chromen and benzamide moieties but lacks the formamido and methanethioyl groups, making it less complex and potentially less active in certain biological assays.
Coumarin derivatives: These compounds, such as 7-hydroxy-4-methylcoumarin, have similar chromen rings but differ in their substituents, leading to different chemical and biological properties.
Benzamide derivatives: Compounds like 4-bromobenzamide share the benzamide moiety but lack the chromen ring, resulting in different reactivity and applications.
Properties
Molecular Formula |
C18H12BrN3O4S |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
N-[[(4-bromobenzoyl)amino]carbamothioyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H12BrN3O4S/c19-12-7-5-10(6-8-12)15(23)21-22-18(27)20-16(24)13-9-11-3-1-2-4-14(11)26-17(13)25/h1-9H,(H,21,23)(H2,20,22,24,27) |
InChI Key |
VOIKNZJXJCOVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC(=S)NNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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